molecular formula C14H18N2O3 B1677659 d-Phenylalanyl-l-proline CAS No. 51926-52-4

d-Phenylalanyl-l-proline

Cat. No.: B1677659
CAS No.: 51926-52-4
M. Wt: 262.3 g/mol
InChI Key: WEQJQNWXCSUVMA-NEPJUHHUSA-N
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Description

d-Phenylalanyl-l-proline is a dipeptide composed of d-phenylalanine and l-proline. It is known for its unique structural properties and its applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its ability to form stable peptide bonds and its role in protein folding and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

d-Phenylalanyl-l-proline can be synthesized through a condensation reaction between d-phenylalanine and l-proline. This reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated peptide synthesizers. These machines can precisely control the addition of amino acids and coupling reagents, ensuring high yield and purity of the final product. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

d-Phenylalanyl-l-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

d-Phenylalanyl-l-proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of d-Phenylalanyl-l-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in enzyme activity, signal transduction pathways, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    l-Phenylalanyl-l-proline: Similar in structure but differs in the chirality of the phenylalanine residue.

    d-Phenylalanyl-d-proline: Both residues have the d-configuration.

    l-Phenylalanyl-d-proline: The proline residue has the d-configuration

Uniqueness

d-Phenylalanyl-l-proline is unique due to its specific chirality, which can influence its interaction with biological molecules and its overall stability. This makes it particularly useful in applications where precise control over molecular interactions is required .

Biological Activity

d-Phenylalanyl-l-proline, a dipeptide composed of the amino acids d-phenylalanine and l-proline, has garnered attention in recent research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological implications of this compound, emphasizing its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines a non-polar aromatic side chain from phenylalanine with the cyclic structure of proline. This combination imparts distinct physicochemical properties that influence its interaction with biological systems. The molecular formula is C13_{13}H15_{15}N1_{1}O2_{2}, with a molecular weight of approximately 219.26 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Proliferation : Studies indicate that proline derivatives can act as inducers of cell proliferation in various contexts, including stem cells and tumor cells. This property is particularly relevant in tissue regeneration and cancer research .
  • Modulation of Protein Synthesis : Proline-rich peptides have been shown to influence protein translation and synthesis pathways, which can affect cellular behavior and response to stressors .
  • Antimicrobial Activity : Certain proline-containing peptides exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Neuroprotective Effects : Research has suggested that proline derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter activity and reducing oxidative stress .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. For instance, cycloheptapeptides containing proline units have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a novel antimicrobial agent .

Anticancer Properties

The compound's ability to modulate cell proliferation has made it a subject of interest in cancer research. It has been observed that proline-rich peptides can inhibit the migration of cancer cells, thereby potentially serving as therapeutic agents in cancer treatment .

Case Studies

  • Antimicrobial Efficacy : A study investigated the effects of proline-rich peptides on Staphylococcus aureus using iTRAQ proteomics. Results indicated that these peptides could significantly alter protein expression profiles in the bacteria, enhancing their antimicrobial potential.
  • Neuroprotection : In a model studying neurodegenerative diseases, this compound was found to reduce neuronal apoptosis under oxidative stress conditions, highlighting its potential as a neuroprotective agent .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Cell ProliferationInduces proliferation
AntimicrobialEffective against bacteria
NeuroprotectiveReduces neuronal apoptosis
Modulation of Protein SynthesisInfluences translation pathways

Properties

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQJQNWXCSUVMA-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199887
Record name Phenylalanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51926-52-4
Record name Phenylalanylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051926524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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